2'-Cyano-2-phenylacetophenone

説明

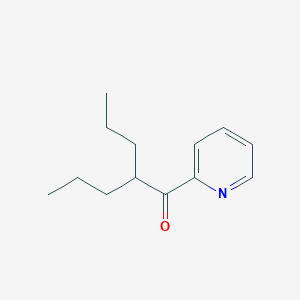

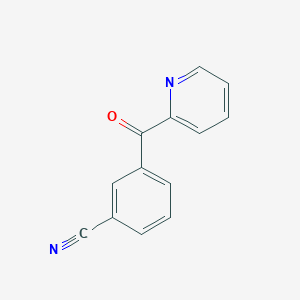

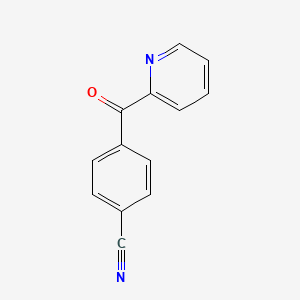

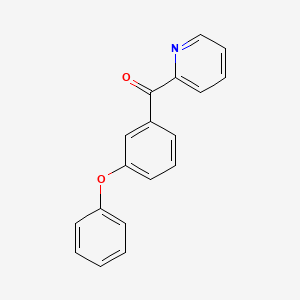

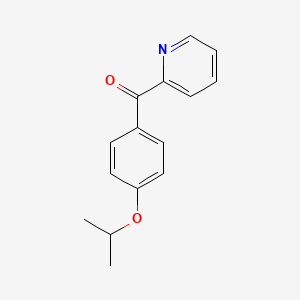

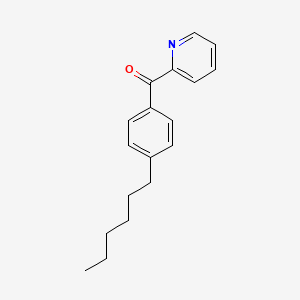

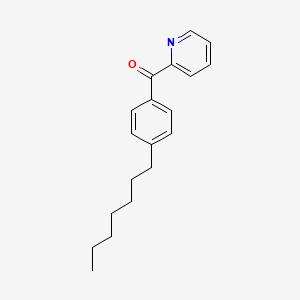

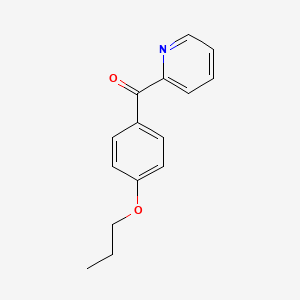

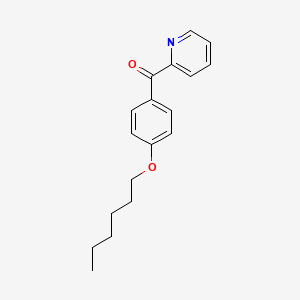

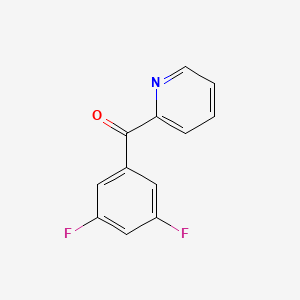

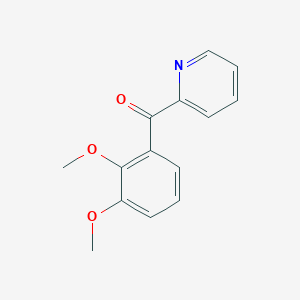

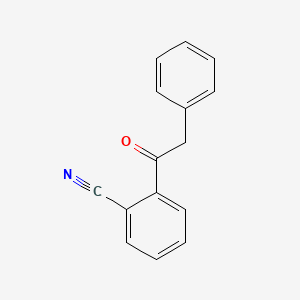

2’-Cyano-2-phenylacetophenone is a chemical compound with the molecular formula C15H11NO . Its molecular weight is 221.25 g/mol.

Molecular Structure Analysis

The molecular structure of 2’-Cyano-2-phenylacetophenone consists of a phenyl group (a ring of six carbon atoms) attached to a cyano group (a carbon triple-bonded to a nitrogen) and an acetophenone group (a two-carbon ketone attached to another phenyl group) .科学的研究の応用

Liquid Crystal Technology

- Specific Scientific Field: Liquid Crystal Technology

- Summary of the Application: 2’-Cyano-2-phenylacetophenone is used in the formation of liquid crystal (LC) materials . These materials have unique characteristics and anisotropic properties, making them important for fundamental studies and potential applications in the electro-optical and biochemical fields .

- Methods of Application or Experimental Procedures: The polymerization of LC monomers forms a stable network to template the LCs, while still maintaining the dynamic nature and thermal tunability of LCs . By adjusting the concentration of LC monomer, a wide temperature sensing range can be achieved .

- Results or Outcomes: The interference color obtained from a nematic polymer network-stabilized liquid crystal (PNLC) system is demonstrated to reflect the environmental conditions, including temperature and the presence of volatile organic vapors . The same sensor can be used to detect concentration profiles of toluene vapor in a microchannel with a limit of detection of 2300 ppm .

α-Functionalizations of Acetophenones

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2’-Cyano-2-phenylacetophenone can be used in the α-functionalization of acetophenones, which is crucial due to their enormous range of applications in the synthesis of various natural products and pharmaceuticals .

- Methods of Application or Experimental Procedures: The α-functionalization of acetophenones can be achieved through various strategies such as classical approaches, enamine approaches, and umpolung strategy . However, the Kornblum oxidation approach and C–H functionalization strategy are mainly discussed as they have advantages .

- Results or Outcomes: The α-functionalization of acetophenones is very important because of their huge applications in the synthesis of various natural products and pharmaceuticals .

Synthesis of Heterocyclic Compounds

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2’-Cyano-2-phenylacetophenone can be used in the synthesis of many heterocyclic compounds . These compounds have a wide range of applications in the pharmaceutical industry and in the synthesis of various natural products .

- Methods of Application or Experimental Procedures: The synthesis of heterocyclic compounds often involves multicomponent reactions, including three- and four-component reactions . Acetophenone and most of its derivatives are commercially available or readily accessible, making them ideal synthons for these reactions .

- Results or Outcomes: The synthesis of heterocyclic compounds from acetophenone derivatives has led to the development of many bioactive compounds and pharmaceuticals .

特性

IUPAC Name |

2-(2-phenylacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-8-4-5-9-14(13)15(17)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLUXVWDTYCYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642284 | |

| Record name | 2-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Cyano-2-phenylacetophenone | |

CAS RN |

898783-78-3 | |

| Record name | 2-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。